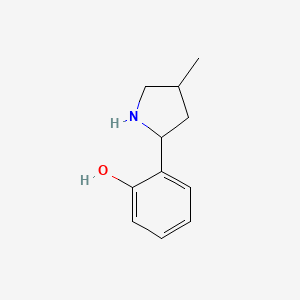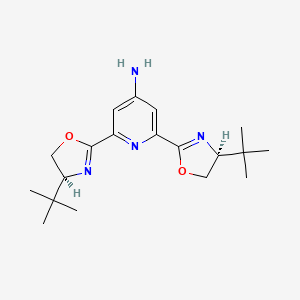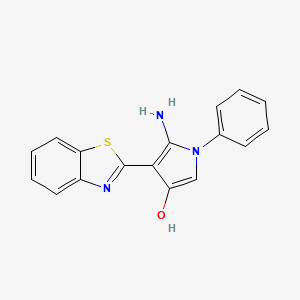![molecular formula C15H19BO4 B12871302 4-[4-(Ethoxycarbonyl)cyclohex-1-en-1-yl]benzeneboronic acid](/img/structure/B12871302.png)
4-[4-(Ethoxycarbonyl)cyclohex-1-en-1-yl]benzeneboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(Ethoxycarbonyl)cyclohex-1-en-1-yl]benzeneboronic acid is an organoboron compound that plays a significant role in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a benzene ring, which is further substituted with an ethoxycarbonyl group and a cyclohexene ring. The unique structure of this compound makes it a valuable reagent in various chemical transformations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Ethoxycarbonyl)cyclohex-1-en-1-yl]benzeneboronic acid typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring is synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group is introduced via esterification, where an alcohol reacts with an acid or acid derivative.
Attachment of the Boronic Acid Group: The final step involves the formation of the boronic acid group through a reaction between an aryl halide and a boronic ester, followed by hydrolysis.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 4-[4-(Ethoxycarbonyl)cyclohex-1-en-1-yl]benzeneboronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst, forming a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form a corresponding alcohol or ketone.
Substitution: The ethoxycarbonyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Alcohols and Ketones: Resulting from oxidation reactions.
Substituted Esters and Amides: Formed through nucleophilic substitution.
Aplicaciones Científicas De Investigación
4-[4-(Ethoxycarbonyl)cyclohex-1-en-1-yl]benzeneboronic acid has diverse applications in scientific research:
Biology: Utilized in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Plays a role in the development of drug candidates and therapeutic agents.
Industry: Used in the production of advanced materials, polymers, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-[4-(Ethoxycarbonyl)cyclohex-1-en-1-yl]benzeneboronic acid primarily involves its role as a boronic acid reagent in Suzuki–Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. This process is facilitated by the unique electronic properties of the boronic acid group, which enhances its reactivity and selectivity .
Comparación Con Compuestos Similares
Phenylboronic Acid: Another widely used boronic acid in Suzuki–Miyaura coupling.
4-Methylphenylboronic Acid: Similar structure but with a methyl group instead of an ethoxycarbonyl group.
Cyclohexylboronic Acid: Similar cyclohexene ring but lacks the benzene and ethoxycarbonyl groups.
Uniqueness: 4-[4-(Ethoxycarbonyl)cyclohex-1-en-1-yl]benzeneboronic acid stands out due to its unique combination of functional groups, which provides enhanced reactivity and selectivity in various chemical reactions. The presence of the ethoxycarbonyl group also allows for further functionalization, making it a versatile reagent in organic synthesis .
Propiedades
Fórmula molecular |
C15H19BO4 |
|---|---|
Peso molecular |
274.12 g/mol |
Nombre IUPAC |
[4-(4-ethoxycarbonylcyclohexen-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C15H19BO4/c1-2-20-15(17)13-5-3-11(4-6-13)12-7-9-14(10-8-12)16(18)19/h3,7-10,13,18-19H,2,4-6H2,1H3 |
Clave InChI |
ICXMLTCZJVPPSW-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)C2=CCC(CC2)C(=O)OCC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-Ethoxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12871246.png)
![(1R)-6-(Dimethylamino)-6'-(Diphenylphosphino)-[1,1'-biphenyl]-2,2'-diol](/img/structure/B12871253.png)
![1,3-Dimethyl-6,7-diphenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione](/img/structure/B12871263.png)
![2-Chloro-4-(methylthio)benzo[d]oxazole](/img/structure/B12871268.png)
![1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12871272.png)
![2-Bromo-5-(chloromethyl)benzo[d]oxazole](/img/structure/B12871279.png)
![(E)-Methyl 2-amino-5-(2-(cyanoimino)-1-(6-(2-cyanopropan-2-yl)pyridin-3-yl)-3-methyl-2,3-dihydro-1H-imidazo[4,5-c]quinolin-8-yl)nicotinate](/img/structure/B12871284.png)
![dicyclohexyl-[[(4R,5R)-5-(dicyclohexylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]phosphane](/img/structure/B12871286.png)



![Benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12871318.png)
